3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride
Overview
Description
The compound “3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride” is a derivative of 4-(1,1,3,3-Tetramethylbutyl)phenol . It is used in the production of various medical devices and medicinal products .
Molecular Structure Analysis
The molecular structure of 4-(1,1,3,3-Tetramethylbutyl)phenol, a related compound, is available . The molecular formula is C14H22O and the molecular weight is 206.3239 .Scientific Research Applications
Structural and Binding Studies
- Pharmacological Properties : Compounds like paroxetine hydrochloride, a derivative of 4-(phenoxymethyl)piperidine, are documented for their physicochemical properties, spectroscopic data, and pharmacokinetic and pharmacological effects. Such compounds serve as selective serotonin reuptake inhibitors (SSRIs) (Germann, Ma, Han, & Tikhomirova, 2013).
- Receptor Binding Studies : Halogenated 4-(phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands. Their in vitro receptor binding affinities and selectivity were explored, indicating their potential for in vivo tomographic studies of σ receptors (Waterhouse, Mardon, Km, Collier, & O'Brien, 1997).
Metabolic and Biological Effects
- Metabolic Activity : Certain piperidine derivatives have been observed to influence metabolic activities, like reducing food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985).
- Energy Expenditure Activation : The compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, unrelated to amphetamine, has shown a thermogenic effect in rats, influencing energy expenditure (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Crystal and Molecular Structures
- Crystal Structures : Studies on the crystal structures of various piperidine derivatives contribute to our understanding of their molecular packing and potential pharmacological applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactions
- Synthesis of Piperidine Derivatives : Research includes the synthesis of functionalized piperidine derivatives, contributing to the development of new pharmaceutical compounds (Shaterian & Azizi, 2013).
Applications in Drug Development
- Estrogen Receptor Modulators : Novel 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives have been synthesized as tunable estrogen receptor modulators, showcasing the versatility of piperidine derivatives in drug development (Sato, Ohta, Kaise, Aoto, & Endo, 2016).
Safety And Hazards
The compound “3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride” is a derivative of 4-(1,1,3,3-Tetramethylbutyl)phenol, which is classified as a suspected carcinogen . It’s also known that 4-tert-OPnEO, a related compound, can remain a long-term source of 4-tert-OP in the environment due to its slow degradation .
properties
IUPAC Name |
3-[[4-(2,4,4-trimethylpentan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)15-20(4,5)17-8-10-18(11-9-17)22-14-16-7-6-12-21-13-16;/h8-11,16,21H,6-7,12-15H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWNTPLOUJRAOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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